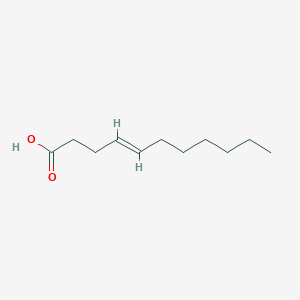
4-Undecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-undecenoic acid is a medium-chain fatty acid.
Scientific Research Applications
Antifungal Applications
4-Undecenoic acid is primarily recognized for its antifungal properties, particularly against dermatophyte infections. Research has demonstrated its efficacy in treating conditions such as athlete's foot and ringworm. A systematic review indicated that undecylenic acid is effective when compared to placebo treatments, showcasing a pooled relative risk of failure to cure of 0.28 in trials involving this compound . The mechanism of action involves inhibiting the morphogenesis of Candida albicans, a common fungal pathogen. Specifically, it disrupts the transition from yeast to hyphal forms, which are associated with increased virulence and infection severity .
Table 1: Efficacy of this compound in Antifungal Treatments
| Treatment Type | Cure Rate (%) | Relative Risk of Failure to Cure |
|---|---|---|
| Undecylenic Acid vs. Placebo | 46.1 | 0.28 |
| Allylamines vs. Azoles | Varies | 0.88 |
Anticancer Potential
Recent studies have explored the potential anticancer properties of this compound. A novel formulation combining undecylenic acid with L-arginine (termed GS-1) has shown promising results in inducing apoptosis in tumor cells. This formulation facilitates the solubilization of undecylenic acid in aqueous environments, enhancing its bioavailability and therapeutic efficacy . The mechanism involves caspase-dependent pathways leading to cell death and a reduction in mitochondrial membrane potential .
Case Study: GS-1 Formulation
- Objective : Evaluate the cytotoxic effects of GS-1 on tumor cells.
- Method : In vitro assays were conducted to assess cell viability and apoptosis markers.
- Results : GS-1 induced significant tumor cell death, demonstrating the potential for further development as an anticancer therapeutic.
Materials Science Applications
In addition to its biological applications, this compound serves as a bifunctional compound in materials science. It has been utilized as a linking molecule in the fabrication of silicon-based biosensors. The terminal double bond of undecylenic acid allows for the formation of stable Si-C bonds with silicon surfaces, facilitating the attachment of biomolecules such as proteins . This application highlights the versatility of undecylenic acid beyond traditional medicinal uses.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(E)-undec-4-enoic acid |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h7-8H,2-6,9-10H2,1H3,(H,12,13)/b8-7+ |
InChI Key |
KHDNXEYJITXOKI-BQYQJAHWSA-N |
SMILES |
CCCCCCC=CCCC(=O)O |
Isomeric SMILES |
CCCCCC/C=C/CCC(=O)O |
Canonical SMILES |
CCCCCCC=CCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















